Cas no 1823977-72-5 (tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate)

Technical Introduction: Tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate is a protected amine derivative featuring a spirocyclic scaffold, which confers structural rigidity and synthetic versatility. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions. This compound is particularly valuable in medicinal chemistry and peptide synthesis, where its spirocyclic core enhances conformational control and bioavailability. Its stability under basic conditions and compatibility with a range of reaction conditions make it a preferred intermediate for constructing complex nitrogen-containing heterocycles. The product is typically characterized by high purity and consistent performance in multi-step synthetic routes.
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate structure
1823977-72-5 structure
Product name:tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
CAS No:1823977-72-5
MF:
Molecular Weight:
CID:4622048
PubChem ID:20792137

tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate

tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1666465-2.5g
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95%
2.5g
$2660.0 2023-07-07
Enamine
EN300-1666465-1.0g
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95%
1.0g
$1357.0 2023-07-07
Enamine
EN300-1666465-0.05g
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95%
0.05g
$315.0 2023-07-07
Enamine
EN300-1666465-0.25g
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95%
0.25g
$672.0 2023-07-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01005272-1g
tert-Butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95%
1g
¥6755.0 2023-03-31
Enamine
EN300-1666465-50mg
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95.0%
50mg
$315.0 2023-09-21
Enamine
EN300-1666465-2500mg
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95.0%
2500mg
$2660.0 2023-09-21
Aaron
AR01DZRN-100mg
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 97%
100mg
$689.00 2025-02-10
A2B Chem LLC
AX31399-50mg
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95%
50mg
$367.00 2024-04-20
A2B Chem LLC
AX31399-2.5g
tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate
1823977-72-5 95%
2.5g
$2835.00 2024-04-20

tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate 関連文献

tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamateに関する追加情報

tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate: A Comprehensive Overview

The compound with CAS No 1823977-72-5, known as tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a spirocyclic framework and a tert-butyl group, making it a valuable component in various research and industrial applications.

tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate is synthesized through a series of carefully designed reactions that exploit the reactivity of its precursor molecules. The synthesis process typically involves the formation of the spirocyclic core, followed by functionalization to introduce the tert-butyl group and the carbamate moiety. This compound's structure is particularly interesting due to the spiro arrangement, which creates a rigid and strained framework, potentially influencing its physical and chemical properties.

Recent studies have highlighted the potential of tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate in drug discovery and materials science. Its spirocyclic structure has been shown to exhibit unique pharmacokinetic properties, making it a promising candidate for developing novel therapeutic agents. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and coordination chemistry.

The synthesis of tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate involves multiple steps, each requiring precise control over reaction conditions to ensure high yields and purity. The process typically begins with the preparation of the spirocyclic core, which is achieved through intramolecular cyclization reactions. This step is critical as it determines the stereochemistry and stability of the final product.

Once the spirocyclic core is formed, subsequent reactions are carried out to introduce the tert-butyl group and the carbamate moiety. These functional groups not only enhance the compound's solubility but also contribute to its biological activity. The introduction of these groups is often achieved through nucleophilic substitution or coupling reactions, depending on the specific requirements of the synthesis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate. Quantum mechanical calculations have revealed that the spiro arrangement creates regions of high electron density, which can influence the compound's interaction with other molecules.

In terms of applications, tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate has shown potential in drug delivery systems due to its ability to act as a carrier for bioactive molecules. Its rigid structure allows for controlled release mechanisms, making it an attractive option for targeted drug delivery applications.

Furthermore, tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate has been explored as a building block in supramolecular chemistry. Its ability to form self-assembled structures has been leveraged in designing new materials with tailored properties for applications in sensing, catalysis, and electronics.

The study of tert-butyl N-{6 azaspiro 3 5 nonan 8 yl carbamate continues to evolve as researchers uncover new aspects of its chemistry and potential applications. With ongoing advancements in synthetic methodologies and computational tools, this compound is poised to play an increasingly important role in various scientific disciplines.

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